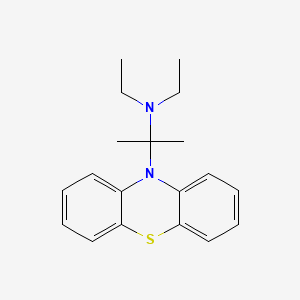
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- typically involves the cyclization of 3-amino-3’-nitro-2,2’-dipyridinyl sulfide and 3,3’-dinitro-2,2’-dipyridinyl disulfide, followed by various alkylation and arylation reactions . The reaction conditions often include the use of sodium 3-amino-2-pyridinethiolate and 2-chloro-3-nitropyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often involving reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl or aryl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or arylated derivatives .
Scientific Research Applications
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- has been extensively studied for its applications in several scientific fields:
Chemistry: It is used as a building block for the synthesis of other complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes and interactions.
Mechanism of Action
The mechanism of action of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- involves its interaction with various molecular targets and pathways. It is known to interact with dopaminergic receptors, which play a crucial role in its neuroleptic effects . Additionally, the compound can modulate other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- can be compared with other similar compounds, such as:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Promethazine: A phenothiazine derivative with antihistaminic and antiemetic properties.
Prothipendyl: A monoazaphenothiazine drug with neuroleptic activity.
These compounds share a similar core structure but differ in their specific substituents and biological activities, highlighting the unique properties of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)-.
Properties
CAS No. |
63834-13-9 |
|---|---|
Molecular Formula |
C19H24N2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N,N-diethyl-2-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C19H24N2S/c1-5-20(6-2)19(3,4)21-15-11-7-9-13-17(15)22-18-14-10-8-12-16(18)21/h7-14H,5-6H2,1-4H3 |
InChI Key |
JTJURXUHFKXPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)(C)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















